4,6-Dichloro-5-pentylbenzene-1,3-diol
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Overview
Description
4,6-Dichloro-5-pentylbenzene-1,3-diol is a chemical compound with the molecular formula C11H14Cl2O2 and a molecular weight of 249.14 g/mol . This compound is characterized by the presence of two chlorine atoms and a pentyl group attached to a benzene ring, along with two hydroxyl groups at positions 1 and 3 . It is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-pentylbenzene-1,3-diol typically involves the chlorination of 5-pentylbenzene-1,3-diol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions . The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4,6-Dichloro-5-pentylbenzene-1,3-diol is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studying its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-pentylbenzene-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atoms and pentyl group contribute to its hydrophobic interactions. These interactions can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-pentylbenzene-1,3-diol: Similar structure but with a methyl group instead of chlorine atoms.
4,6-Dichloro-5-ethylbenzene-1,3-diol: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
4,6-Dichloro-5-pentylbenzene-1,3-diol is unique due to the presence of both chlorine atoms and a pentyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4,6-dichloro-5-pentylbenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O2/c1-2-3-4-5-7-10(12)8(14)6-9(15)11(7)13/h6,14-15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYOMVHNDNWPMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1Cl)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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